5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol
Overview
Description
5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol is an organic compound that features a phenol group substituted with a trifluoromethoxy group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The methylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of trifluoromethylphenol derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methylthio group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methylthio)phenyl]acetohydrazide
- 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol is unique due to the presence of both trifluoromethoxy and methylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-5-(trifluoromethoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S/c1-20-13-4-2-9(3-5-13)10-6-11(18)8-12(7-10)19-14(15,16)17/h2-8,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENMILAMAZHCSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187751 | |
Record name | [1,1′-Biphenyl]-3-ol, 4′-(methylthio)-5-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701187751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-20-8 | |
Record name | [1,1′-Biphenyl]-3-ol, 4′-(methylthio)-5-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261990-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-ol, 4′-(methylthio)-5-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701187751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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